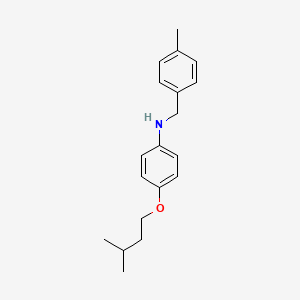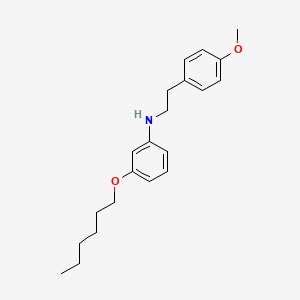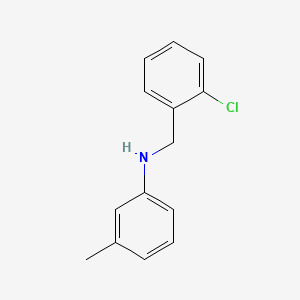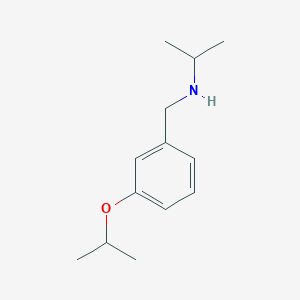
N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline is a useful research compound. Its molecular formula is C26H31NO2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Genotoxic Activities of Aniline and its Metabolites
A comprehensive study by Bomhard and Herbold (2005) explored the genotoxic potential of aniline and its metabolites, addressing whether these compounds contribute to the occurrence of spleen tumors in rats. The study involved a broad range of genetic endpoints and concluded that while there is evidence of clastogenic activity at high toxic doses, there is little indication of aniline or its major metabolites inducing gene mutations or causing DNA damage. The carcinogenic effects in the rat spleen are suggested to result from chronic high-dose damage of the blood leading to oxidative stress, rather than a primary genotoxic basis (Bomhard & Herbold, 2005).
Antioxidant Activity
Analytical Methods in Determining Antioxidant Activity
Munteanu and Apetrei (2021) provided a critical overview of the most important tests used to determine antioxidant activity, detailing the detection mechanisms, applicability, advantages, and disadvantages of various assays. This study is crucial for understanding the antioxidant properties and potential applications of compounds, including N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline (Munteanu & Apetrei, 2021).
Chemical Properties and Synthesis
Spectroscopic and Structural Properties of Novel Substituted Compounds
Issac and Tierney (1996) presented a study on the formation of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, from the reaction of chloral with substituted anilines. The study provided insights into the conformation of the observed products through high-resolution magnetic resonance spectra and ab initio calculations, offering a deeper understanding of the chemical properties and potential applications of similar aniline derivatives (Issac & Tierney, 1996).
Environmental Applications
Treatment of Organic Pollutants
Husain and Husain (2007) discussed the use of enzymes and redox mediators in the remediation of organic pollutants, highlighting the enhanced efficiency and range of substrate degradation in the presence of these mediators. This enzymatic approach sheds light on the potential environmental applications of this compound in the treatment of aromatic compounds in industrial effluents (Husain & Husain, 2007).
Elimination of Aniline Derivatives from Wastewater
Chaturvedi and Katoch (2020) investigated various remedial technologies for eliminating aniline and its derivatives from wastewater, emphasizing the significance of advanced oxidation processes (AOPs) as cost-effective and efficient solutions. This research is relevant in understanding the environmental impact and treatment methods for compounds related to this compound (Chaturvedi & Katoch, 2020).
Eigenschaften
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-2-(3-phenylpropoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-2-3-19-28-24-17-15-23(16-18-24)21-27-25-13-7-8-14-26(25)29-20-9-12-22-10-5-4-6-11-22/h4-8,10-11,13-18,27H,2-3,9,12,19-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNQBNCSWDZCFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC=CC=C2OCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(Isopentyloxy)benzyl]-3-methylaniline](/img/structure/B1385424.png)
![3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline](/img/structure/B1385426.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine](/img/structure/B1385427.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine](/img/structure/B1385428.png)
![N-[2-(3-Methylphenoxy)ethyl]-2-propanamine](/img/structure/B1385429.png)



![3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1385436.png)


![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1385440.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine](/img/structure/B1385442.png)

